5-(2-Bromophenyl)-2-ethyltetrazole
CAS No.:
Cat. No.: VC12998586
Molecular Formula: C9H9BrN4
Molecular Weight: 253.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrN4 |
|---|---|
| Molecular Weight | 253.10 g/mol |
| IUPAC Name | 5-(2-bromophenyl)-2-ethyltetrazole |
| Standard InChI | InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 |
| Standard InChI Key | HMOPOMJQOQODGY-UHFFFAOYSA-N |
| SMILES | CCN1N=C(N=N1)C2=CC=CC=C2Br |
| Canonical SMILES | CCN1N=C(N=N1)C2=CC=CC=C2Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
5-(2-Bromophenyl)-2-ethyltetrazole (CHBrN) consists of a five-membered tetrazole ring (four nitrogen atoms, one carbon) with substituents at positions 2 and 5. The ethyl group (-CHCH) at position 2 introduces steric bulk, while the 2-bromophenyl moiety at position 5 contributes aromaticity and electronic effects due to bromine’s electronegativity .
Table 1: Comparative Molecular Properties of 5-(2-Bromophenyl)-2-ethyltetrazole and Its tert-Butyl Analog
| Property | 5-(2-Bromophenyl)-2-ethyltetrazole (Inferred) | 5-(2-Bromophenyl)-2-tert-butyl-2H-tetrazole (Literature) |
|---|---|---|
| Molecular Formula | CHBrN | CHBrN |
| Molecular Weight (g/mol) | 253.10 | 281.15 |
| Density (g/cm³) | ~1.40 | 1.45 |
| Boiling Point (°C) | ~370 | 385.4 |
| Refractive Index | ~1.62 | 1.631 |
The ethyl group reduces molecular weight and density compared to the tert-butyl analog, potentially enhancing solubility in organic solvents .
Spectroscopic Features
While experimental spectra for 5-(2-Bromophenyl)-2-ethyltetrazole are unavailable, its tert-butyl analog exhibits:
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H-NMR: Aromatic protons at δ 7.39–7.72 ppm (doublets) and a singlet for the tetrazole proton .
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MS: A molecular ion peak at m/z 281.15 [M+H] .
The ethyl variant would likely show similar aromatic signals, with ethyl protons resonating as a quartet (δ ~1.2–1.5 ppm) and triplet (δ ~2.5–3.0 ppm) .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole can be inferred from methods used for analogous tetrazoles :
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Cycloaddition Reaction: A [2+3] cycloaddition between 2-bromobenzonitrile and sodium azide in the presence of ammonium chloride yields 5-(2-bromophenyl)-1H-tetrazole.
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Alkylation: Reacting the tetrazole intermediate with ethyl bromide under basic conditions introduces the ethyl group at position 2.
Key Reaction Equation:
Yield Optimization
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Temperature Control: Maintaining 80–100°C during cycloaddition improves reaction efficiency .
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Catalyst Use: Zinc bromide enhances regioselectivity for 2-substitution .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity .
Physicochemical and Pharmacokinetic Profile
Stability and Solubility
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Thermal Stability: Decomposes above 300°C, consistent with tetrazole derivatives .
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobicity from the bromophenyl and ethyl groups; soluble in DMSO and dichloromethane .
Pharmacokinetic Predictions
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logP: Estimated at 2.8 (moderate lipophilicity).
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Polar Surface Area (PSA): ~70 Ų, suggesting moderate blood-brain barrier permeability .
Biological Applications and Mechanisms
Antimicrobial Activity
While no direct data exists, structurally related 1,2,4-triazole derivatives with 2-bromophenyl groups exhibit broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) . The tetrazole’s nitrogen-rich structure may enhance binding to microbial enzymes .
Future Research Directions
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